

An In-depth Technical Guide to the Discovery and Properties of OR-1896

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Compound of Interest

Compound Name: OR-1896

Cat. No.: B022786

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Abstract

OR-1896, chemically identified as (R)-N-(4-(4-methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenyl)acetamide, is the principal active and long-lived metabolite of the cardiovascular drug Levosimendan.[1][2] This technical guide provides a comprehensive overview of the current scientific knowledge regarding **OR-1896**, with a focus on its pharmacological profile, mechanisms of action, and the experimental methodologies used for its characterization. While a specific chemical synthesis protocol for **OR-1896** is not detailed in the public domain, its metabolic pathway is well-documented. This document summarizes key quantitative data, details experimental protocols for its biological evaluation, and presents visual representations of its signaling pathways and experimental workflows to facilitate a deeper understanding for researchers in drug discovery and development.

Discovery and Formation

OR-1896 was identified as a significant, pharmacologically active metabolite of Levosimendan, contributing to the long-lasting therapeutic effects observed after Levosimendan administration. [2] Its discovery was a crucial step in understanding the prolonged hemodynamic effects of its parent drug.

Metabolic Synthesis:

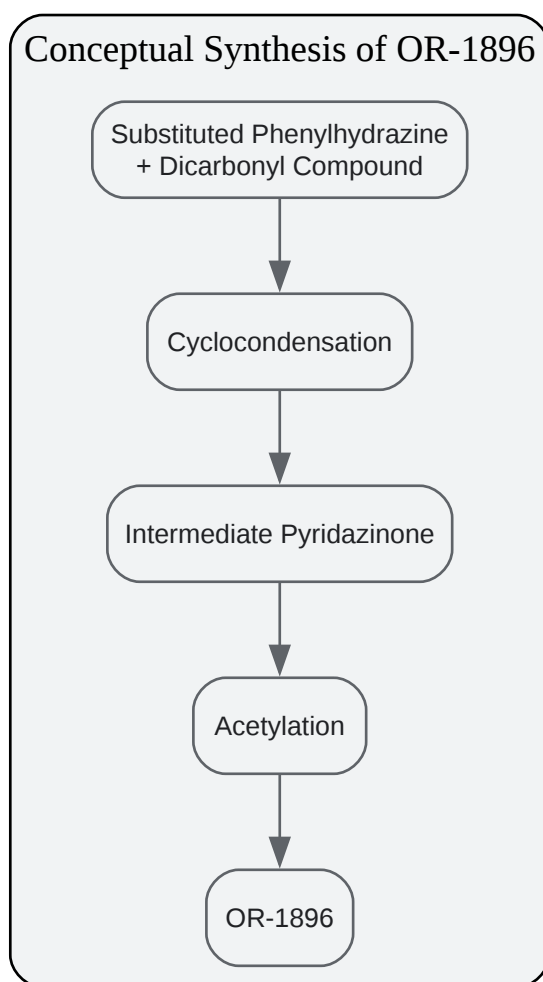
OR-1896 is formed in the body through a two-step metabolic process. First, approximately 5% of a Levosimendan dose is converted to the intermediate metabolite OR-1855 in the large intestine. Subsequently, OR-1855 undergoes acetylation in the liver to yield the active metabolite, **OR-1896**.^[3]

Chemical Synthesis

A specific, detailed, step-by-step chemical synthesis protocol for **OR-1896** is not prominently available in the reviewed scientific literature. However, based on the general synthesis of pyridazinone derivatives, a plausible synthetic route can be conceptualized.

Conceptual Synthetic Workflow:

The synthesis would likely involve the formation of the pyridazinone ring system, followed by the introduction of the acetamide group. A possible approach could start from a substituted phenylhydrazine and a dicarbonyl compound to construct the core heterocyclic ring. Subsequent functional group manipulations would lead to the final product.



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Caption: A conceptual workflow for the chemical synthesis of **OR-1896**.

Pharmacological Properties and Quantitative Data

OR-1896 exhibits significant vasodilatory and positive inotropic effects, contributing substantially to the overall pharmacological profile of Levosimendan.

Vasoactive Effects

OR-1896 induces concentration-dependent vasodilation in various blood vessels.^{[4][5]}

Parameter	Coronary Arterioles	Gracilis Muscle Arterioles	Reference
Maximal Dilation	66 ± 6%	73 ± 4%	[4][5]
pD2	7.16 ± 0.42	6.71 ± 0.42	[4][5]

Inotropic Effects

OR-1896 demonstrates positive inotropic effects on cardiac muscle.[6][7]

Parameter	Value	Conditions	Reference
Maximal Positive Inotropic Response (PIR)	33 ± 10% above basal	1 µM OR-1896 in rat ventricular strips	[7]
PIR with PDE4 Inhibition (Rolipram)	89 ± 14% above basal	1 µM OR-1896 in rat ventricular strips	[7]
Increase in Force of Contraction	72 ± 14.7%	1 µM OR-1896 in human right atrial preparations	[6]

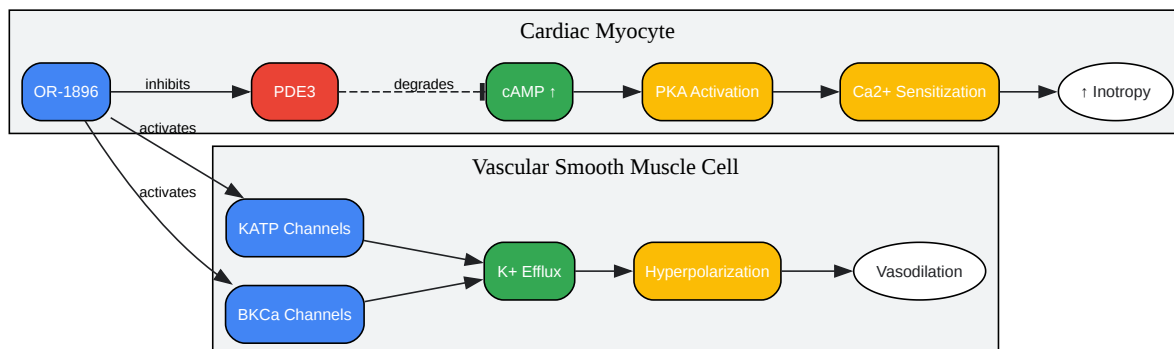
Pharmacokinetic Properties

Parameter	Value	Species	Reference
Elimination Half-life	~75-80 hours	Human	[3]
Protein Binding	~40%	Human	[3]

Mechanism of Action

OR-1896 exerts its pharmacological effects through a multi-target mechanism, primarily involving the inhibition of phosphodiesterase III (PDE3) and the activation of potassium channels.[3][8]

Signaling Pathways



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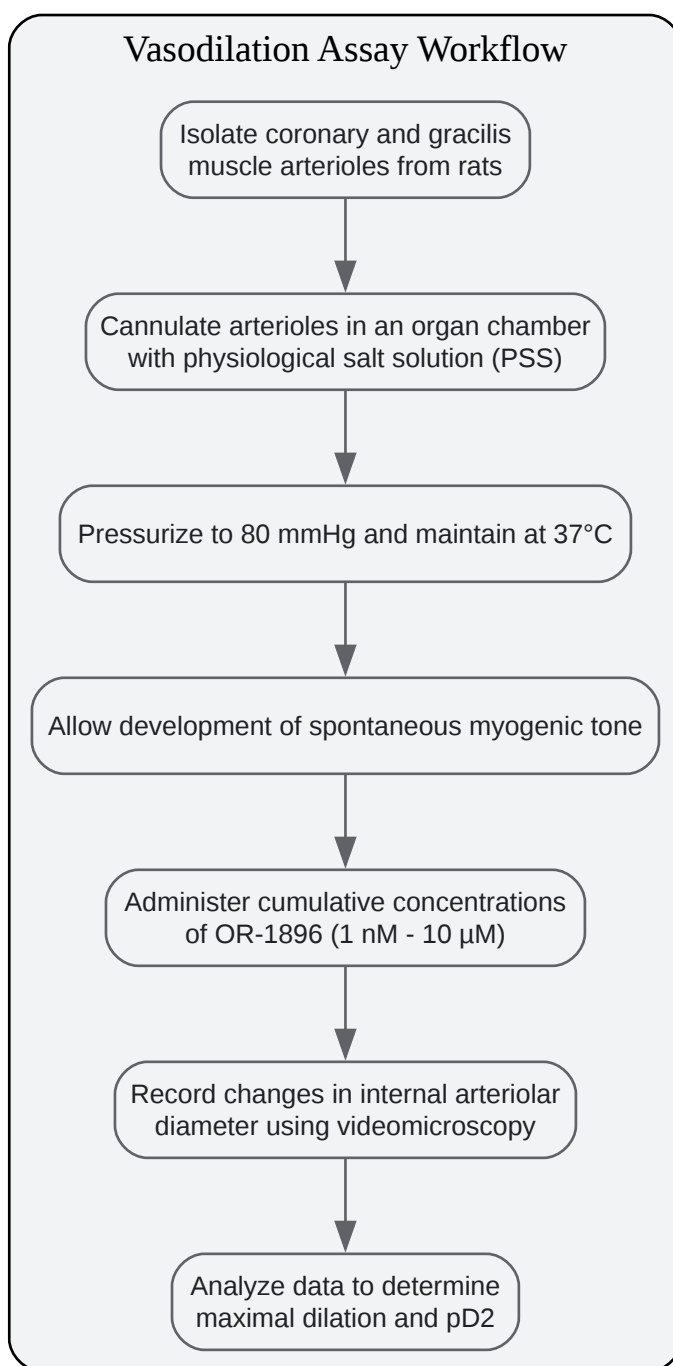
Caption: Signaling pathways of **OR-1896** in cardiac and vascular smooth muscle cells.

Experimental Protocols

Assessment of Vasodilation in Isolated Rat Arterioles[4]

Objective: To determine the vasoactive effects of **OR-1896** on isolated resistance arteries.

Experimental Workflow:



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Caption: Workflow for assessing the vasodilatory effects of **OR-1896**.

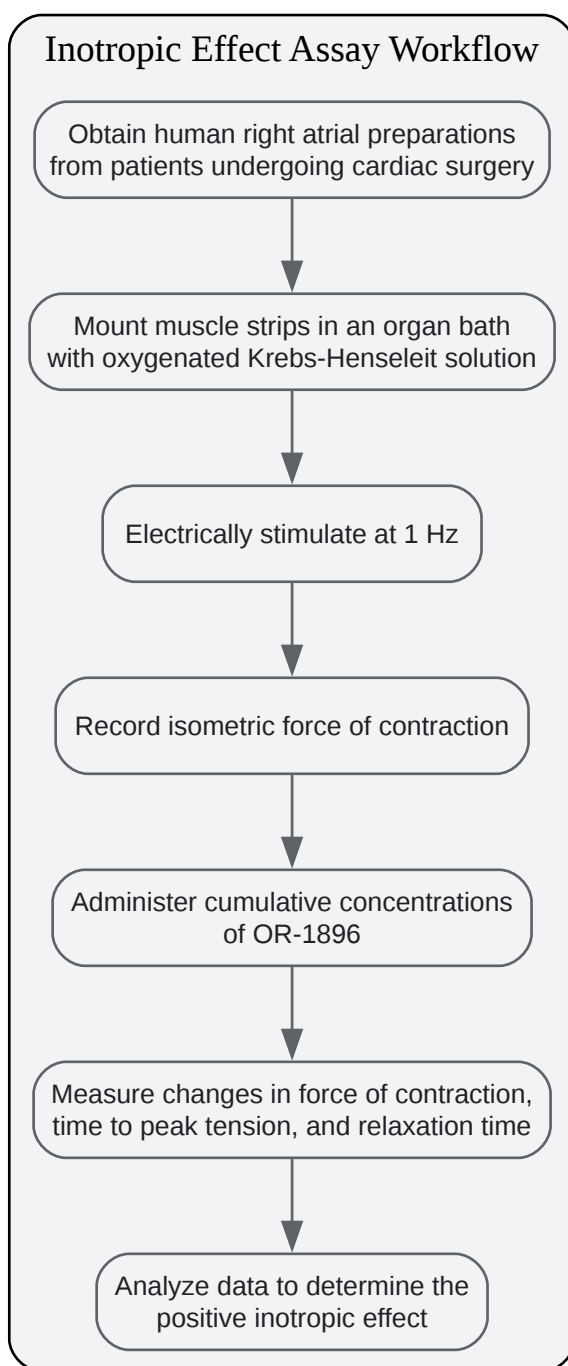
Detailed Methodology:

- **Tissue Preparation:** Second branches of the septal coronary artery and first branches of the gracilis artery are isolated from anesthetized rats.
- **Vessel Cannulation:** The isolated arterioles are transferred to an organ chamber containing two glass micropipettes filled with physiological salt solution (PSS). The vessels are cannulated at both ends.
- **Experimental Setup:** The micropipettes are connected to a pressure servo control system to maintain an intraluminal pressure of 80 mmHg. The organ chamber is maintained at 37°C.
- **Data Acquisition:** Images of the arterioles are captured using a digital camera connected to a microscope. The internal diameter is measured offline using imaging software.
- **Procedure:** After an equilibration period for the development of myogenic tone, cumulative concentrations of **OR-1896** are added to the bath. Changes in arteriolar diameter are recorded.
- **Data Analysis:** Concentration-response curves are constructed to calculate the maximal dilation and the pD2 value.

Measurement of Positive Inotropic Effect in Isolated Human Atrial Preparations[6]

Objective: To quantify the positive inotropic effects of **OR-1896** on human cardiac tissue.

Experimental Workflow:



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Caption: Workflow for measuring the inotropic effects of **OR-1896**.

Detailed Methodology:

- **Tissue Source:** Human right atrial preparations are obtained from patients with informed consent during cardiac surgery.
- **Preparation:** Muscle strips are dissected and mounted in organ baths containing Krebs-Henseleit solution, gassed with 95% O₂ and 5% CO₂, and maintained at 37°C.
- **Stimulation and Recording:** The muscle strips are electrically stimulated at a frequency of 1 Hz. The isometric force of contraction is recorded using a force transducer.
- **Drug Application:** After a stabilization period, cumulative concentrations of **OR-1896** are added to the organ bath.
- **Data Analysis:** The effects of **OR-1896** on the force of contraction, time to peak tension, and time of relaxation are measured and analyzed to quantify its inotropic properties.

Phosphodiesterase III (PDE3) Inhibition Assay

Objective: To determine the inhibitory activity of **OR-1896** on the PDE3 enzyme.

General Protocol:

- **Reaction Mixture:** A reaction mixture is prepared containing a buffer, the PDE3 enzyme, and a fluorescently labeled cAMP substrate.
- **Incubation:** **OR-1896** at various concentrations is added to the reaction mixture and incubated.
- **Detection:** The amount of hydrolyzed substrate is quantified using a suitable detection method, such as fluorescence polarization or FRET. The signal is inversely proportional to the inhibitory activity of the compound.
- **Data Analysis:** IC₅₀ values are calculated from the concentration-response curves.

Patch-Clamp Electrophysiology for K⁺ Channel Activation

Objective: To investigate the effects of **OR-1896** on KATP and BKCa channel activity.

General Protocol:

- **Cell Preparation:** Cells expressing the K⁺ channels of interest (e.g., isolated vascular smooth muscle cells) are used.
- **Pipette and Seal Formation:** A glass micropipette with a small tip diameter is brought into contact with the cell membrane to form a high-resistance "giga-seal".
- **Recording Configurations:** The whole-cell or inside-out patch configuration is established to measure ion channel currents.
- **Drug Application:** **OR-1896** is applied to the cell or the excised patch via the bath solution.
- **Data Acquisition and Analysis:** Changes in channel open probability and current amplitude are recorded and analyzed to determine the effect of **OR-1896** on channel activity.

Conclusion

OR-1896 is a pharmacologically significant metabolite of Levosimendan that contributes to its long-lasting cardiovascular effects. Its multifaceted mechanism of action, involving both PDE3 inhibition and potassium channel activation, makes it a subject of considerable interest for cardiovascular research and drug development. The experimental protocols and data presented in this guide provide a solid foundation for further investigation into the therapeutic potential of this compound and its derivatives. Future research should aim to elucidate a detailed chemical synthesis route to facilitate broader preclinical and clinical investigations.

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